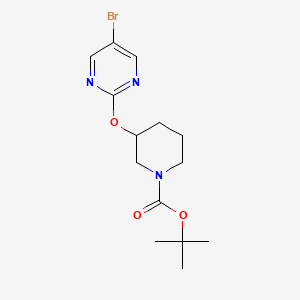

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

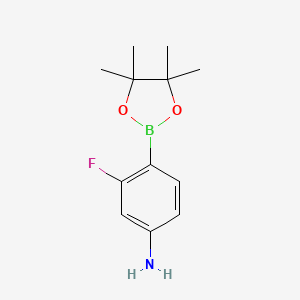

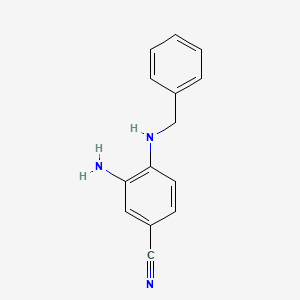

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3 . It is used in the synthesis of various pharmaceuticals . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, involves several reactions. The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is characterized by a six-membered heterocyclic ring that includes one nitrogen atom and five carbon atoms . The molecular weight of this compound is 358.236.Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

Microwave-mediated Suzuki–Miyaura Cross-Couplings : A study demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki–Miyaura coupling, highlighting a method for creating biaryl libraries with potential applications in drug development (Spencer et al., 2011).

Huisgen-1,3-Dipolar Cycloaddition : Another research introduced orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry, showing the versatility of piperidine derivatives in synthesizing complex molecules for various applications (Schramm et al., 2010).

Palladium-catalyzed β-Selective C(sp3)-H Arylation : The study by Millet and Baudoin (2015) developed a method for the β-selective C(sp3)-H arylation of N-Boc-Piperidines, providing an efficient way to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Novel Compound Synthesis and Characterization

Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : A study detailed the development and synthesis of novel heterocyclic amino acids, showcasing the potential of piperidine derivatives in creating new chemical entities with possible therapeutic applications (Matulevičiūtė et al., 2021).

Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] : This research reported on the synthesis of a novel compound, potentially opening avenues for the development of new pharmaceuticals or research tools (Wang Qian-y, 2015).

Pharmacological Applications

- Inhibitors and Drug Development : Research into the synthesis of potent lymphocyte function-associated antigen-1 inhibitors, and the development of HIV-1 inhibitors, demonstrates the role of piperidine derivatives in creating molecules with significant therapeutic potential, highlighting the importance of such chemical structures in drug discovery and development (Latli et al., 2011); (Dai Qiu-yun, 2011).

Propiedades

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIZYFXVJWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661757 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine | |

CAS RN |

914347-76-5 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)